Fungicidal Potency Against Puccinia sorghi (Corn Rust): Structural Optimization Relative to Diflumetorim and T18
The target compound represents a further structural iteration within the pyrimidinamine series that has yielded the most potent analogs against corn rust (Puccinia sorghi) reported to date. The optimized analog T18 (a phenyl-thiazole-containing pyrimidinamine derivative) achieved an EC50 of 0.93 mg/L against P. sorghi, representing a 57-fold improvement over the commercial standard diflumetorim (EC50 = 53.26 mg/L) [1]. The subsequent-generation analog HNPC-A9229, incorporating a pyridin-2-yloxy moiety, further improved potency to EC50 = 0.16 mg/L against P. sorghi [2]. The target compound, bearing a morpholine-substituted pyrimidine core with a 2-phenylthiazole-thioether linker, occupies a structurally distinct position in this optimization trajectory and is anticipated to exhibit potency within the range established by these closely related analogs (EC50 < 1 mg/L), consistent with the class-level SAR demonstrating that phenyl-thiazole substitution is critical for bioactivity [1].
| Evidence Dimension | In vitro fungicidal potency against Puccinia sorghi (corn rust) |
|---|---|
| Target Compound Data | Not directly reported; structurally positioned between T18 and HNPC-A9229 in the optimization series |
| Comparator Or Baseline | T18 (phenyl-thiazole pyrimidinamine): EC50 = 0.93 mg/L; HNPC-A9229: EC50 = 0.16 mg/L; Diflumetorim: EC50 = 53.26 mg/L; Compound 2a: EC50 not explicitly reported but described as 'superior to diflumetorim' |
| Quantified Difference | T18 is 57-fold more potent than diflumetorim (0.93 vs. 53.26 mg/L); HNPC-A9229 is 333-fold more potent than diflumetorim (0.16 vs. 53.26 mg/L) and 5.8-fold more potent than T18 |
| Conditions | In vitro mycelial growth inhibition assay; P. sorghi; EC50 values determined by regression analysis |
Why This Matters
The target compound's structural position within the phenyl-thiazole pyrimidinamine series—the only chemotype achieving sub-1 mg/L EC50 values against P. sorghi—makes it a critical probe for SAR studies aimed at balancing potency with reduced mammalian toxicity.
- [1] Yan Z, Liu A, Ou Y, Li J, Yi H, Zhang N, Liu M, Huang L, Ren J, Liu W, Hu A. Design, synthesis and fungicidal activity evaluation of novel pyrimidinamine derivatives containing phenyl-thiazole/oxazole moiety. Bioorg Med Chem. 2019;27(15):3218-3228. doi:10.1016/j.bmc.2019.05.029 View Source
- [2] Liu A, Guan S, Zhang P, Ren Y, Chen S, Li J, Luo R, Shi G, Liu W. Discovery of HNPC-A9229: A Novel Pyridin-2-yloxy-Based Pyrimidin-4-amine Fungicide. J Agric Food Chem. 2023;71(8):3742-3750. doi:10.1021/acs.jafc.2c06165 View Source
